N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is a chemical compound with a complex structure that includes a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide typically involves the reaction of 4-amino-1,3-dimethyl-2,6-dioxopyrimidine with pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and interact with specific molecular targets in ways that similar compounds may not.
Properties
CAS No. |
100052-09-3 |
---|---|
Molecular Formula |
C11H18N4O3 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide |
InChI |
InChI=1S/C11H18N4O3/c1-4-5-6-7(16)13-8-9(12)14(2)11(18)15(3)10(8)17/h4-6,12H2,1-3H3,(H,13,16) |
InChI Key |
HRVJKBJMRHDJRJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
Canonical SMILES |
CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
Synonyms |
Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.